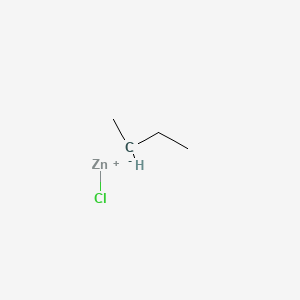![molecular formula C9H13NO2 B14458013 Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 76100-69-1](/img/structure/B14458013.png)
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound that features a bicyclic structure with a nitrogen atom incorporated into one of its rings. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various biologically active molecules. These compounds are often utilized in drug design due to their ability to interact with a range of biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .
Industrial Production Methods
Industrial production of these compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed cyclopropanation method mentioned above is particularly suitable for industrial applications due to its high yield and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for these compounds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics .
Vergleich Mit ähnlichen Verbindungen
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are known for their biological activities.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different ring structure but also exhibit significant biological activities.
Bicyclo[2.1.1]hexane derivatives: These compounds are structurally similar but lack the nitrogen atom, which can affect their biological properties.
The uniqueness of this compound lies in its specific bicyclic structure with a nitrogen atom, which allows it to interact with a variety of biological targets and exhibit a range of biological activities .
Eigenschaften
CAS-Nummer |
76100-69-1 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-5(2)12-9(11)8-7-3-6(7)4-10-8/h6-8,10H,1,3-4H2,2H3 |
InChI-Schlüssel |
WCTAIVIOUWCLHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)OC(=O)C1C2CC2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


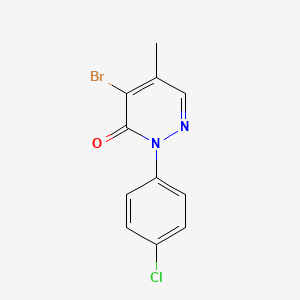
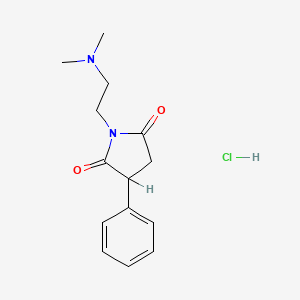
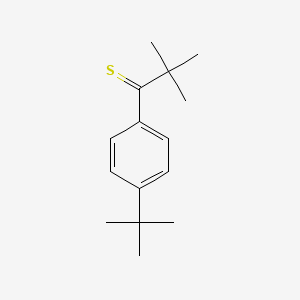
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
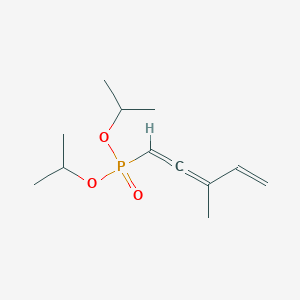


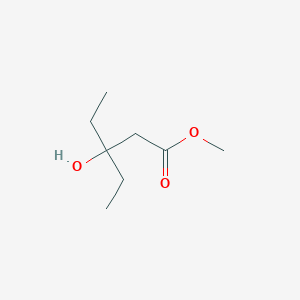
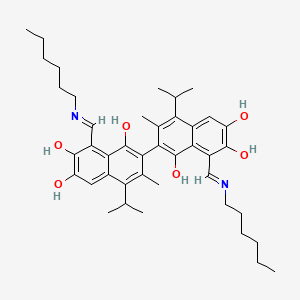
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
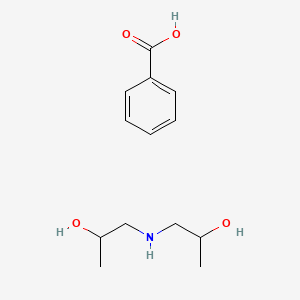
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
